![molecular formula C17H13NO4 B13136030 4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid CAS No. 5416-86-4](/img/structure/B13136030.png)
4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid is a compound with the following chemical structure:
OC(CCOCCOCCOCCOCCNC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)=O
It belongs to the class of fluorene derivatives and contains both a carboxylic acid group and an amino group. The compound’s systematic name reflects its molecular composition and arrangement.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid. Here are some common methods:
Amide Coupling Reaction:
Industrial Production: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and purification steps.
Analyse Des Réactions Chimiques
4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Fmoc-Ala-OH, L-Alaninamide hydrochloride, [1-(aminomethyl)cyclopropyl]methanol, and 2-Aminonaphthalene-d7.
Major Products: These reactions yield derivatives with altered functional groups.
Applications De Recherche Scientifique
The compound finds applications in:
Chemistry: As a building block for peptide synthesis.
Biology: In studies related to amino acids and their derivatives.
Medicine: Investigating potential therapeutic effects.
Industry: For the development of novel materials.
Mécanisme D'action
The exact mechanism by which 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While 4-Oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoic acid is unique due to its fluorene core and specific functional groups, similar compounds include:
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid .
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid .
- 4-[(7-{[(3-carboxypropyl)(methyl)amino]sulfonyl}-9-oxo-9H-fluoren-2-yl)sulfonylamino]butanoic acid .
- METHYL 4-{[(9-(hydroxyimino)-7-{[4-(methoxycarbonyl)anilino]sulfonyl}-9H-fluoren-2-yl)sulfonyl]amino}benzoate .
These compounds share structural features but differ in substituents and applications.
Propriétés
Numéro CAS |
5416-86-4 |
|---|---|
Formule moléculaire |
C17H13NO4 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
4-oxo-4-[(9-oxofluoren-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C17H13NO4/c19-15(7-8-16(20)21)18-10-5-6-12-11-3-1-2-4-13(11)17(22)14(12)9-10/h1-6,9H,7-8H2,(H,18,19)(H,20,21) |
Clé InChI |
SGWQINAKRAAGJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



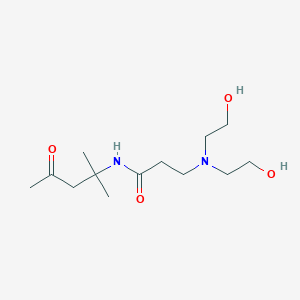
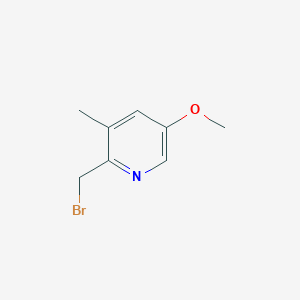
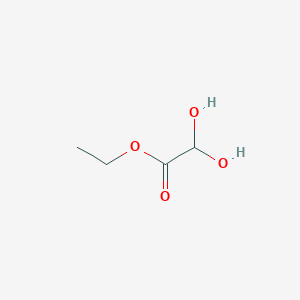
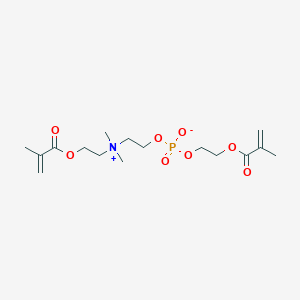
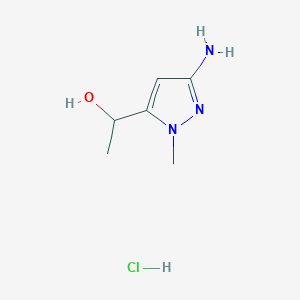
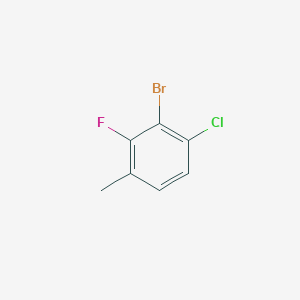
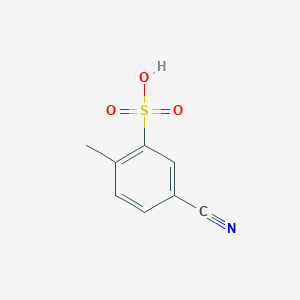
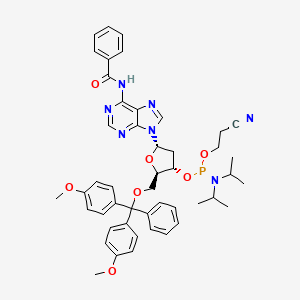
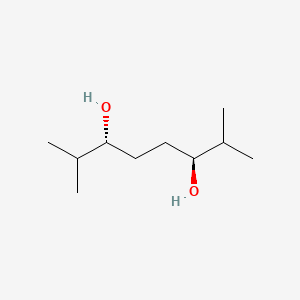
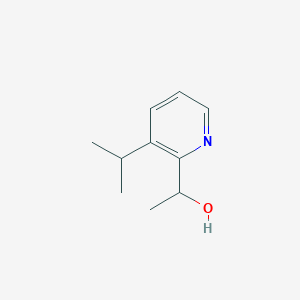
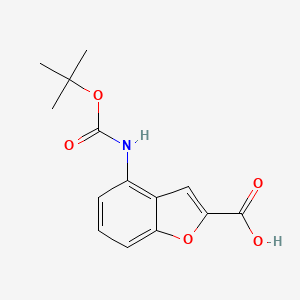
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
